Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate
Description
Properties
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O4/c1-18(2)10-14(11-19(3,4)22-18)26-16(24)9-17(25)27-15-12-20(5,6)23-21(7,8)13-15/h14-15,22-23H,9-13H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBLGWVHPYOSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CC(=O)OC2CC(NC(C2)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361342 | |
| Record name | bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56677-79-3 | |
| Record name | bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with propanedioic acid derivatives. One common method includes the esterification of 2,2,6,6-tetramethylpiperidin-4-ol with propanedioic acid in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroxide radicals, which are useful in polymer stabilization.
Reduction: The compound can be reduced to form amines, which are valuable intermediates in organic synthesis.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is modified by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrogen in the presence of a catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include nitroxide radicals, amines, and substituted piperidine derivatives, each with specific applications in various fields .
Scientific Research Applications
Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate exerts its effects involves the stabilization of free radicals. The compound can donate electrons to neutralize reactive oxygen species, thereby preventing oxidative damage. This action is facilitated by the nitroxide radicals formed during oxidation, which are highly stable and effective in scavenging free radicals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Variation in Ester Chain Length
Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate belongs to a family of TMP-based esters with varying alkyl chain lengths. Key comparisons include:
*Inferred data for propanedioate based on structural trends.
- Chain Length Effects: Shorter chains (e.g., acetate) increase polarity and reduce compatibility with nonpolar polymers, while longer chains (e.g., decanedioate) enhance hydrophobicity and flexibility . The propanedioate’s intermediate chain length may offer a balance between solubility in organic matrices and steric protection efficiency.
- Rotational Freedom: Decanedioate’s 13 rotatable bonds (vs.
Functional Group Variations: Amines vs. Esters
- 2-(TMP)propane-1,3-diamine (TMP-PDA) : Unlike the ester-based propanedioate, TMP-PDA is a diamine used as an epoxy resin hardener. The amine groups enable cross-linking with epoxide groups, whereas the propanedioate’s ester functionality prioritizes radical scavenging for stabilization .
- Reactivity : TMP-PDA’s amines are nucleophilic and reactive under curing conditions, while the propanedioate’s ester groups are more inert, emphasizing long-term stability in harsh environments .
Enhanced Stabilizers with Additional Substituents
- Bis(pentamethylpiperidinyl) propanedioate derivatives: Compounds like Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-butyl-2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]propanedioate incorporate phenolic antioxidants alongside TMP groups.
Physicochemical Properties
- Log Po/w (Octanol-Water Partition Coefficient): Propanedioate’s shorter chain likely results in a lower log P compared to decanedioate (estimated log P ~4.5 vs. ~6.2 for decanedioate), favoring compatibility with moderately polar polymers .
- Hydrogen Bonding : Both propanedioate and decanedioate have six H-bond acceptors, but the shorter chain may enhance crystallinity, reducing efficacy in amorphous polymers .
Biological Activity
Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate , also known as bis(2,2,6,6-tetramethyl-4-piperidyl) propanedioate , is a compound that has garnered attention for its potential biological activities and applications, particularly in the fields of polymer stabilization and health safety. This article provides a comprehensive overview of its biological activity, including metabolic pathways, toxicity studies, and potential therapeutic applications.
- Chemical Formula : C18H34N2O4
- Molecular Weight : 334.48 g/mol
- CAS Number : 52829-07-9
The compound is characterized by its unique structure that includes two tetramethylpiperidinyl groups attached to a propanedioate moiety. This structural configuration is significant for its stability and reactivity.
Metabolic Pathways
The primary metabolic pathway for this compound involves ester hydrolysis. This process generates 2,2,6,6-tetramethylpiperidin-4-ol (HTMP) and propanedioic acid as the main metabolites. The hydrolysis is catalyzed by various esterases present in biological systems .
Toxicity Studies
-
Acute Toxicity :
- In animal studies, this compound demonstrated low acute toxicity. The median lethal dose (LD50) was found to be approximately 3700 mg/kg when administered orally to rats .
- Observed sub-lethal effects included salivation and reduced body weight at higher doses (≥2500 mg/kg), with a lowest observed adverse effect level (LOAEL) determined at 69–78 mg/kg bw/day .
- Genotoxicity :
Study on Reproductive Toxicity
A reproductive toxicity study indicated that the compound or its metabolites might be excreted in breast milk. This finding raises considerations for exposure during lactation but does not imply direct reproductive toxicity at typical exposure levels .
Polymer Stabilization Applications
Research has highlighted the use of this compound as an effective light stabilizer in polymers. Its ability to improve the thermal stability of nylon has been noted, which is crucial for enhancing the longevity and durability of synthetic materials .
Data Table: Summary of Biological Activity
| Property | Findings |
|---|---|
| Chemical Structure | This compound |
| LD50 (Oral) | 3700 mg/kg |
| LOAEL | 69–78 mg/kg bw/day |
| Genotoxicity | Non-genotoxic (Ames test) |
| Metabolites | HTMP and propanedioic acid |
| Applications | Polymer stabilization |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate with high purity?
- Methodological Answer : Synthesis requires precise stoichiometric ratios of reactants (e.g., propanedioic acid derivatives and 2,2,6,6-tetramethylpiperidin-4-amine) under inert conditions. Use catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance coupling efficiency. Purification via column chromatography with a gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify structural features, such as piperidine ring protons (δ 1.0–1.5 ppm) and ester carbonyl groups (δ 170–175 ppm).
- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and N-H vibrations (3300–3500 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
Cross-reference data with computational simulations (e.g., Gaussian software) for validation .
Q. How does the steric hindrance of the tetramethylpiperidinyl group influence the compound’s reactivity?
- Methodological Answer : Perform comparative kinetic studies with less hindered analogs (e.g., unsubstituted piperidine derivatives). Use density functional theory (DFT) calculations to map steric effects on transition states. Experimental validation via Arrhenius plots under varying temperatures quantifies activation energy differences .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply a 2³ factorial design to evaluate factors: temperature (25–60°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DCM). Response variables include yield and purity. Analyze interactions using ANOVA and response surface methodology (RSM). For example, higher temperatures may reduce reaction time but increase side-product formation, requiring trade-off optimization .
Q. What strategies resolve discrepancies in reported catalytic efficiencies involving this compound?
- Methodological Answer : Conduct meta-analysis of prior studies to identify variables causing contradictions (e.g., solvent choice, substrate scope). Replicate experiments under standardized conditions (pH, temperature, catalyst source). Use advanced statistical tools (e.g., Bayesian inference) to quantify uncertainty and refine mechanistic hypotheses. Cross-validate findings with in situ spectroscopic techniques (e.g., IR monitoring) .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model the compound’s interactions in catalytic systems?
- Methodological Answer : Integrate molecular dynamics (MD) simulations with COMSOL to predict diffusion coefficients and binding affinities in heterogeneous catalysis. Train neural networks on experimental datasets to predict optimal reaction parameters. Validate models using small-scale flow reactor experiments with real-time process analytics .
Q. What theoretical frameworks explain the compound’s role in radical scavenging or stabilization mechanisms?
- Methodological Answer : Employ electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Link findings to conceptual frameworks like the H-atom transfer (HAT) or single-electron transfer (SET) mechanisms. Use computational tools (e.g., ORCA) to calculate bond dissociation energies (BDEs) and radical stabilization energies .
Methodological Guidance for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., varying catalytic turnover numbers), apply systematic error analysis (e.g., Grubbs’ test for outliers) and verify instrument calibration. Cross-check with alternative methodologies (e.g., isotopic labeling in kinetic isotope effect studies) .
- Theoretical Integration : Anchor experimental designs to established theories (e.g., transition-state theory for catalysis) to ensure alignment with broader scientific principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
